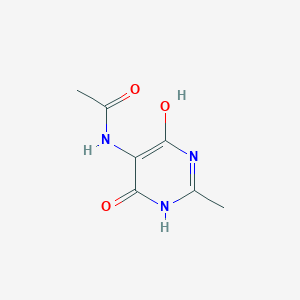

N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide

Description

N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 (pyrimidine core). The compound features hydroxyl groups at positions 4 and 6, a methyl group at position 2, and an acetamide substituent at position 4. The hydroxyl and acetamide groups in this compound suggest polar interactions and hydrogen-bonding capabilities, which may influence solubility, stability, and biological activity.

Properties

CAS No. |

98797-16-1 |

|---|---|

Molecular Formula |

C7H9N3O3 |

Molecular Weight |

183.16 g/mol |

IUPAC Name |

N-(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetamide |

InChI |

InChI=1S/C7H9N3O3/c1-3-8-6(12)5(7(13)9-3)10-4(2)11/h1-2H3,(H,10,11)(H2,8,9,12,13) |

InChI Key |

UVOXYLLQQMCAAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)NC(=O)C)O |

solubility |

>27.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison with Coumarin-Based Acetamides

Coumarin derivatives with acetamide substituents, such as N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, exhibit notable antioxidant properties. Studies show these compounds outperform ascorbic acid in radical scavenging assays due to their conjugated π-system and electron-donating substituents . In contrast, pyrimidine-based acetamides like N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide lack the extended aromaticity of coumarins but possess dual nitrogen atoms in the ring, which may enhance hydrogen-bond acceptor capacity. This structural distinction could lead to differences in redox behavior and target specificity.

Table 1: Antioxidant Activity Comparison

Comparison with Pyrimidine Acetamide Derivatives

Substituent Effects on Bioactivity

The compound 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide () shares a pyrimidine core with the target compound but differs in substituents: a bulky n-butyl group at position 2 and a dimethylacetamide at position 5. In contrast, the target compound’s 2-methyl and 4,6-dihydroxy groups likely improve hydrophilicity, favoring interactions in polar environments like enzyme active sites .

Hydrogen-Bonding and Crystal Packing

The crystal structure of N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate () reveals extensive intermolecular hydrogen bonding involving hydroxyl, amino, and water molecules. Such structural variations may influence solubility and thermal stability .

Table 2: Structural and Physicochemical Properties

*Calculated based on formula.

Comparison with Pyridine Acetamide Derivatives

Pyridine-based analogs like N-(2-hydroxy-5-iodopyridin-3-yl)acetamide () feature a single nitrogen atom in the aromatic ring. The iodine substituent introduces steric bulk and polarizability, which may enhance halogen bonding in biological systems.

Pharmacological Implications

Pyrimidine derivatives are associated with broad pharmacological activities, including antifungal, antibacterial, and antitumor effects (). The target compound’s hydroxyl and methyl groups may modulate its pharmacokinetic profile:

- Antimicrobial Activity : Hydroxyl groups could enhance solubility for targeting hydrophilic bacterial enzymes, while the methyl group may limit steric hindrance.

- Antioxidant Potential: Though less conjugated than coumarins, the dihydroxy groups may donate protons to neutralize free radicals, albeit with lower efficacy than coumarin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.